molecular formula C21H20FNO4 B2422603 2-[(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid CAS No. 2227791-15-1

2-[(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid

Cat. No.: B2422603
CAS No.: 2227791-15-1
M. Wt: 369.392
InChI Key: AEARWYJCPQCILX-KGLIPLIRSA-N
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Description

This compound is also known as (2R,4R)-1- [ (9H-fluoren-9-ylmethoxy)carbonyl]-4-fluoro-2-pyrrolidinecarboxylic acid . It has a molecular weight of 369.39 . The compound is typically stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H20FNO4/c22-13-9-14 (10-20 (24)25)23 (11-13)21 (26)27-12-19-17-7-3-1-5-15 (17)16-6-2-4-8-18 (16)19/h1-8,13-14,19H,9-12H2, (H,24,25)/t13-,14+/m1/s1 . This code provides a detailed description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 369.39 . It is typically stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Utility in Dipeptidyl Peptidase IV Inhibitors : 4-Fluoropyrrolidine derivatives, closely related to the compound , are utilized in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These derivatives are synthesized using double fluorination methods and are converted into useful intermediates such as 4-fluoropyrrolidine-2-carboxamides and other compounds (Singh & Umemoto, 2011).

  • Synthesis of β-Amino Acids : The compound has been applied in the successful synthesis of enantiomerically pure N-Fmoc-protected β-amino acids using the Arndt-Eistert protocol. This method is noted for its efficiency, involving only two steps and yielding high results (Ellmerer-Müller et al., 1998).

  • Preparation for Solid-Phase Syntheses of β-Peptides : It's used in the preparation of N-Fmoc-protected β2-homoamino acids, which are key for solid-phase syntheses of β-peptides. This involves diastereoselective amidomethylation and subsequent protective-group exchange (Šebesta & Seebach, 2003).

Fluorescent Labeling and Detection

  • Fluorophore for Biomedical Analysis : It's structurally related to 6-methoxy-4-quinolone, a novel fluorophore with strong fluorescence and large Stokes' shift, useful in biomedical analysis due to its stability and strong fluorescence across a wide pH range (Hirano et al., 2004).

  • Use in Drug Delivery Systems : A component for solid-phase peptide synthesis of lipopeptide, useful in modifying liposomes for drug delivery systems, has been synthesized using this compound as a base. This facilitates active targeting in pharmaceutical applications (Masaka et al., 2013).

Other Applications

  • Synthesis of Complex Cyclodepsipeptides : This compound is used in the synthesis of complex 'head-to-side-chain cyclodepsipeptides', which are cyclic peptides with a range of biological activities, making them promising pharmaceutical candidates (Pelay-Gimeno et al., 2016).

  • Self-Assembled Structures Formation : Fmoc modified aliphatic amino acids, including those derived from this compound, have been studied for their self-assembling properties. These self-assembled structures have potential applications in designing novel architectures for various functions (Gour et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-[(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropyrrolidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO4/c22-13-9-14(10-20(24)25)23(11-13)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,24,25)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEARWYJCPQCILX-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227791-15-1
Record name 2-[(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid
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